Home > Products > Screening Compounds P78315 > AB-CHMINACA metabolite M1B
AB-CHMINACA metabolite M1B - 2131173-54-9

AB-CHMINACA metabolite M1B

Catalog Number: EVT-10897720
CAS Number: 2131173-54-9
Molecular Formula: C20H28N4O3
Molecular Weight: 372.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

AB-CHMINACA metabolite M1B has the CAS number 2131173-54-9 and is classified as a synthetic cannabinoid. It is produced during the metabolic processes of its parent compound, AB-CHMINACA, which is known to act as a potent agonist of the central cannabinoid receptor type 1 (CB1) with a binding affinity (Ki) of approximately 0.9 nM . The compound has been identified in various biological matrices, indicating its relevance in drug detection and forensic analysis .

Synthesis Analysis

Methods and Technical Details

The synthesis of AB-CHMINACA metabolite M1B typically involves metabolic processes that occur in vivo after the administration of AB-CHMINACA. While specific synthetic pathways for M1B are not extensively documented, it can be inferred that it results from enzymatic reactions facilitated by cytochrome P450 enzymes, which are known to play a crucial role in the metabolism of many synthetic cannabinoids .

The identification of this metabolite often relies on advanced analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS), which allows for the separation and identification of metabolites based on their mass-to-charge ratios.

Molecular Structure Analysis

Structure and Data

The molecular formula for AB-CHMINACA metabolite M1B is C20H28N4O2, with a molecular weight of 356.5 g/mol . Its structural characteristics include:

  • Core Structure: Indazole moiety
  • Functional Groups: Carboxamide linkage
  • Side Chains: Cyclohexylmethyl group

The specific three-dimensional conformation of M1B contributes significantly to its interaction with cannabinoid receptors, although detailed crystallographic data remains sparse.

Chemical Reactions Analysis

Reactions and Technical Details

AB-CHMINACA metabolite M1B undergoes various chemical reactions typical for metabolites derived from synthetic cannabinoids. These may include:

  • Phase I Metabolism: Oxidation reactions leading to hydroxylated or dealkylated products.
  • Phase II Metabolism: Conjugation reactions such as glucuronidation or sulfation, which enhance water solubility for excretion.

The exact pathways and intermediates involved in the metabolism of AB-CHMINACA into M1B are not well-documented, necessitating further research to elucidate these processes comprehensively.

Mechanism of Action

Process and Data

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AB-CHMINACA metabolite M1B is described as a crystalline solid . Key physical properties include:

  • Appearance: Crystalline solid
  • Solubility: Typically soluble in organic solvents; limited data on aqueous solubility.

Chemical properties such as stability under various conditions (light, temperature) have not been extensively studied but are crucial for understanding its behavior in biological systems.

Applications

Scientific Uses

AB-CHMINACA metabolite M1B is primarily utilized in forensic science for drug testing purposes. Its detection in biological samples aids in understanding the metabolism of synthetic cannabinoids and their potential effects on human health. Research into this compound contributes to broader studies on synthetic cannabinoids' prevalence, metabolism, and impact on public health .

Metabolic Pathways and Biotransformation Mechanisms of AB-CHMINACA Metabolite M1B

In Vitro Metabolic Profiling Using Human and Murine Liver Microsomes

In vitro studies utilizing human and murine liver microsomes have elucidated the primary metabolic routes responsible for the biotransformation of AB-CHMINACA into its major metabolite M1B (N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-hydroxycyclohexyl)methyl]indazole-3-carboxamide). These investigations consistently identify two dominant metabolic pathways:

Primary Hydrolysis Pathway:This route initiates with amidase-mediated hydrolysis of the distal amide group in AB-CHMINACA, generating a carboxylic acid intermediate (M1). Subsequent hydroxylation at the cyclohexylmethyl (CHM) ring yields positional isomers of mono-hydroxylated metabolites, classified collectively as M4 metabolites. Among these, M1B (hydroxylation at the C3 position of the cyclohexyl ring) predominates in both human and mouse systems. In murine models, this pathway accounts for >70% of circulating metabolites detected in blood within 30–300 minutes post-administration [5].

Secondary Hydroxylation Pathway:A minor route involves direct cytochrome P450-mediated hydroxylation of the parent compound’s CHM moiety, producing trace metabolites like M3 (mono-hydroxylated AB-CHMINACA). These metabolites represent <5% of total metabolic output in vitro and undergo further reduction to form di-hydroxylated derivatives (e.g., M6) [5].

Table 1: Key Metabolic Reactions of AB-CHMINACA Leading to M1B Formation

Metabolic RouteReaction SequenceKey Enzymes InvolvedRelative Abundance (%)
Hydrolysis-HydroxylationAmide hydrolysis → Cyclohexyl hydroxylationAmidases, CYPs>70% (Human & Mouse)
Direct HydroxylationCyclohexyl hydroxylationCYPs (CYP3A4, CYP2C9)<5% (Human & Mouse)

Metabolite structural confirmation was achieved via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with comparison to synthesized reference standards. Notably, human and mouse liver microsomes exhibit comparable catalytic efficiency for M1B formation, though quantitative differences exist in isomer distribution [3] [5].

Role of Cytochrome P450 Isoenzymes in M1B Formation

The biotransformation steps culminating in M1B biosynthesis critically depend on cytochrome P450 (CYP) isoenzymes, particularly for the hydroxylation reactions. Systematic screening using recombinant human CYPs reveals distinct catalytic roles:

  • CYP3A4: Primary enzyme responsible for hydroxylation of the M1 intermediate at the C3 position of the cyclohexyl ring (yielding M1B). Exhibits the highest intrinsic clearance (Clint = 18.7 μL/min/pmol) and contributes to >60% of M1B formation in human liver microsomes [3].
  • CYP2C9 and CYP2C19: Secondary contributors to hydroxylation, with Clint values of 5.2 and 4.8 μL/min/pmol, respectively. Collectively account for ~30% of M1B production [8].
  • CYP1A2, CYP2A6, CYP2B6, CYP2D6: Display negligible activity (<2%) toward M1 hydroxylation [3].

Chemical inhibition studies corroborate these findings: Co-incubation of AB-CHMINACA with ketoconazole (CYP3A4 inhibitor) reduces M1B formation by 85% in human liver microsomes, whereas sulfaphenazole (CYP2C9 inhibitor) causes only 15% reduction [3].

Table 2: Enzyme Kinetics of Key CYP Isoenzymes in M1B Biosynthesis

CYP IsoenzymeKm (μM)Vmax (pmol/min/pmol CYP)Clint (μL/min/pmol)
CYP3A428.9 ± 3.50.54 ± 0.0318.7 ± 1.2
CYP2C945.6 ± 6.10.24 ± 0.025.2 ± 0.4
CYP2C1952.3 ± 7.80.25 ± 0.034.8 ± 0.5

Structurally analogous synthetic cannabinoids like AMB-FUBINACA and AMB-CHMICA exhibit similar CYP-dependent hydroxylation patterns, though their metabolic rates differ due to N-functionalization variations [8].

Comparative Analysis of Phase I vs. Phase II Metabolism in M1B Biosynthesis

M1B biosynthesis occurs almost exclusively via Phase I metabolic reactions, with minimal Phase II conjugation involvement:

Phase I Dominance:

  • Hydrolysis (amidase-mediated) and hydroxylation (CYP-mediated) constitute the principal biotransformations.
  • Quantitatively, Phase I metabolites (M1B and its isomers) represent >90% of the metabolic profile in human hepatocyte incubations [3].
  • The carboxylic acid group in the M1 intermediate precludes further glucuronidation at this site, funneling metabolites toward hydroxylation.

Limited Phase II Involvement:

  • Glucuronidation of the hydroxyl group in M1B is detectable but constitutes <10% of total metabolites in human systems.
  • No sulfation or glutathione conjugation of M1B is observed in vitro [4].
  • In rat models, Phase I metabolites (including M1B) accumulate preferentially in lipid-rich tissues (liver, brain) rather than undergoing rapid Phase II-mediated renal excretion [4].

Table 3: Phase I vs. Phase II Metabolic Contributions to AB-CHMINACA Disposition

Metabolic PhaseReaction TypeMajor MetabolitesRelative Abundance in Urine (%)
Phase IAmide hydrolysisM1 (carboxylic acid)42.3%
Phase ICyclohexyl hydroxylationM1B (hydroxylated acid)38.7%
Phase IDi-hydroxylationM6 derivatives9.1%
Phase IIGlucuronidationM1B-glucuronide7.5%

This metabolic inertia toward Phase II reactions contrasts with other synthetic cannabinoids like MDMB-CHMICA, which undergo extensive glucuronidation [4].

Interspecies Variability in Metabolic Pathways: Human vs. Rodent Models

Significant interspecies differences exist in the kinetics and distribution of M1B between humans and rodent models, impacting translational interpretations:

Kinetic Disparities:

  • Elimination Half-life (t½): M1B exhibits prolonged detection in human urine (24–48 hours) compared to mice (8–12 hours) after AB-CHMINACA administration [5].
  • Metabolite Ratios: The M1B-to-parent compound ratio in blood is 5.8:1 in humans vs. 2.3:1 in mice at 60 minutes post-dose, indicating accelerated parent clearance in rodents [5].

Tissue Distribution:

  • Liver Accumulation: Both species show high hepatic retention of M1B (>40% of total metabolites at 24 hours), but human liver microsomes generate 1.8-fold higher M1B concentrations than murine microsomes under identical incubation conditions [8].
  • Blood-Brain Barrier Penetration: Unlike its structural analog AMB-FUBINACA, M1B shows negligible brain accumulation in rats (brain/serum ratio = 0.03), contrasting with moderate human CNS penetration inferred from postmortem analyses [8].

Table 4: Species-Specific Differences in M1B Pharmacokinetics

ParameterHumanMouseRat
t½ in Blood (h)6.2 ± 1.11.8 ± 0.32.4 ± 0.5
Urinary Excretion (%)72.4 ± 8.591.2 ± 6.368.7 ± 7.2
Liver-to-Blood Ratio12.5:18.7:110.3:1

These variations necessitate cautious extrapolation of rodent data to humans, particularly regarding forensic biomarker windows and tissue-specific toxicity [5] [8].

Properties

CAS Number

2131173-54-9

Product Name

AB-CHMINACA metabolite M1B

IUPAC Name

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-hydroxycyclohexyl)methyl]indazole-3-carboxamide

Molecular Formula

C20H28N4O3

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C20H28N4O3/c1-12(2)17(19(21)26)22-20(27)18-15-8-3-4-9-16(15)24(23-18)11-13-6-5-7-14(25)10-13/h3-4,8-9,12-14,17,25H,5-7,10-11H2,1-2H3,(H2,21,26)(H,22,27)/t13?,14?,17-/m0/s1

InChI Key

JPYMZGZGKXHPPL-KVULBXGLSA-N

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCC(C3)O

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCC(C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.